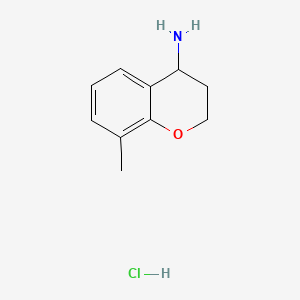

8-Methylchroman-4-amine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOASZNLOHDNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743505 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-12-5 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Methylchroman-4-amine hydrochloride chemical properties

This guide provides a comprehensive technical analysis of 8-Methylchroman-4-amine hydrochloride , a privileged scaffold in medicinal chemistry. It is designed for researchers requiring actionable synthesis protocols, physicochemical data, and structural activity relationship (SAR) insights.

CAS Registry Number: 191608-12-5 (Racemic) | Formula: C₁₀H₁₄ClNO

Executive Summary

8-Methylchroman-4-amine hydrochloride is a bicyclic primary amine intermediate used extensively in the synthesis of central nervous system (CNS) active agents.[1] Belonging to the chroman-4-amine class, it serves as a bioisostere for tetralin-based amines, offering distinct solubility and metabolic stability profiles due to the oxygen atom in the pyran ring. It is a critical building block for developing serotonin receptor ligands (5-HT₁ₐ), potassium channel blockers, and peptidomimetics.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Core Identity Data

| Property | Specification |

| IUPAC Name | 8-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Molecular Weight | 199.68 g/mol |

| Exact Mass | 199.076 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| H-Bond Donors | 2 (Ammonium form) |

| H-Bond Acceptors | 1 (Ether oxygen) |

| Chirality | C4 is a stereocenter.[1] Available as Racemate, (R)-isomer (CAS: 1807940-14-2), or (S)-isomer (CAS: 1807890-95-4) |

Structural Analysis

The compound features a benzene ring fused to a dihydropyran ring. The 8-methyl group provides steric bulk that can restrict rotation in receptor binding pockets, potentially enhancing selectivity compared to the unsubstituted chroman-4-amine. The C4-amine is the primary handle for diversification (e.g., amide coupling, reductive amination).

Synthesis & Manufacturing Logic

The most robust route to 8-methylchroman-4-amine HCl is the Reductive Amination of the corresponding ketone, 8-methylchroman-4-one. This approach avoids the use of azide intermediates (safety) and allows for stereochemical control if chiral catalysts are employed.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the precursor to the final salt form.

Figure 1: Step-wise synthesis pathway via reductive amination.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for chroman-4-amines.

Step 1: Reductive Amination

-

Setup: In a flame-dried round-bottom flask, dissolve 8-methylchroman-4-one (1.0 eq) in dry Methanol (0.5 M concentration).

-

Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution. Stir at room temperature for 30 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to prevent excessive foaming.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).

-

Quench: Quench with 1N NaOH until pH > 10. Extract with Dichloromethane (3x).

-

Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.

Step 2: Salt Formation (Hydrochlorination)

-

Dissolve the crude amine oil in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.2 eq) dropwise. A white precipitate should form immediately.

-

Stir for 30 minutes. Filter the solid, wash with cold ether, and dry under high vacuum to yield 8-Methylchroman-4-amine hydrochloride .

Medicinal Chemistry Applications

Scaffold Utility & SAR

The chroman-4-amine core is a "privileged structure," capable of binding to multiple receptor types depending on the substituents.

-

5-HT1A Receptor Ligands: The 8-methyl group modulates lipophilicity and steric fit in the orthosteric binding site of serotonin receptors.[1]

-

Potassium Channel Blockers: Derivatives of chroman-4-amine are explored for anti-arrhythmic activity (Class III agents).

-

Peptidomimetics: The rigid bicyclic system constrains the amine vector, reducing entropic penalty upon binding compared to flexible linear amines.

Strategic Diversification

Researchers utilize this scaffold to probe Structure-Activity Relationships (SAR) . The diagram below illustrates the diversification points.

Figure 2: SAR diversification logic for the 8-methylchroman-4-amine scaffold.

Handling, Safety & Stability

GHS Classification

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[2]

Storage & Stability Protocol

-

Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at 2–8°C is recommended to prevent slow degradation or oxidation of the amine (if trace free base is present).

-

Incompatibility: Strong oxidizing agents and acid chlorides (unless reaction is intended).

References

-

PubChem. 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CID 70700707).[2] National Library of Medicine. Link

-

BLD Pharm. Product Datasheet: (S)-8-Methylchroman-4-amine hydrochloride.[1][6]Link

- Podsevalov, P. V., et al.Synthesis and biological activity of chroman-4-amine derivatives. Pharmaceutical Chemistry Journal. (General reference for chroman-4-amine synthesis methodology).

-

Sigma-Aldrich. Safety Data Sheet (SDS) - Generic Amines/Hydrochlorides.Link

Sources

- 1. 1228542-35-5|(S)-8-Chlorochroman-4-amine|BLD Pharm [bldpharm.com]

- 2. 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C10H14ClNO | CID 70700707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.se [fishersci.se]

- 6. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (S)-8-Methylchroman-4-amine Hydrochloride

Introduction

(S)-8-Methylchroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, a structural motif present in a wide array of biologically active compounds and natural products. The specific stereochemistry at the C4 position is often crucial for its pharmacological activity, making its enantioselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to obtain the enantiomerically pure (S)-enantiomer as its hydrochloride salt. The presented methodology is broken down into four key stages: synthesis of the chromanone precursor, reductive amination to the racemic amine, chiral resolution, and final salt formation. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview of the Synthesis

The overall synthetic strategy is a convergent approach that begins with the construction of the chroman ring system, followed by the introduction of the amine functionality, and finally, the isolation of the desired stereoisomer. This multi-step process is designed to be both efficient and scalable, employing well-established and reliable chemical transformations.

8-Methylchroman-4-amine hydrochloride mechanism of action

This guide details the technical profile of 8-Methylchroman-4-amine hydrochloride , a critical pharmacophore and chiral building block in medicinal chemistry.[1]

Executive Summary: 8-Methylchroman-4-amine hydrochloride is not a marketed therapeutic agent itself but a privileged scaffold used to synthesize high-affinity ligands for Central Nervous System (CNS) targets.[1] Its rigid bicyclic structure constrains the amino group, mimicking the bioactive conformation of neurotransmitters like serotonin and dopamine.[1][2] It is a key intermediate in the development of 5-HT1A receptor agonists , Dopamine D2/D3 partial agonists , and NMDA receptor antagonists .[1]

Part 1: Chemical Identity & Structural Significance

1.1 Core Chemical Profile[1][2]

-

IUPAC Name: 8-Methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride[1]

-

CAS Number: 191608-12-5 (Racemate), 1035093-81-2 ((S)-isomer), 1213065-29-2 ((R)-isomer)[1][2]

-

Molecular Formula: C₁₀H₁₃NO[3] · HCl

-

Molecular Weight: 199.68 g/mol [4]

-

Key Structural Features:

-

Chroman Core: A bicyclic structure that acts as a bioisostere for the tetralin ring system (found in aminotetralins).[1][2]

-

C4-Amine: The primary pharmacophore, mimicking the side-chain amine of biogenic amines.[1]

-

C8-Methyl Group: A steric anchor that influences receptor subtype selectivity (e.g., 5-HT1A vs. D2) by restricting rotation or filling hydrophobic pockets.[1]

-

1.2 Pharmacophoric Mechanism (The "Why" it Works)

The mechanism of action for this scaffold lies in its ability to present the nitrogen atom in a spatially defined orientation relative to the aromatic ring.[1][2]

-

Conformational Restriction: Unlike flexible neurotransmitters (e.g., serotonin), the chroman ring locks the ethylamine chain into a semi-rigid conformation.[1][2] This reduces the entropic penalty upon binding to the receptor.[1][2]

-

Bioisosterism: The chroman oxygen atom often mimics the phenolic hydroxyl group of serotonin or dopamine, acting as a hydrogen bond acceptor.[1][2]

-

Stereochemistry: The biological activity is highly enantioselective. Typically, the (R)-enantiomer of chroman-4-amines correlates with the eutomer of 5-HT1A agonists (mimicking the configuration of 8-OH-DPAT), while the (S)-enantiomer may target different receptors or act as an antagonist.[1]

Part 2: Mechanism of Action (Pharmacological Context)[1][2]

Since 8-Methylchroman-4-amine is a precursor, its "mechanism" is defined by the final active pharmaceutical ingredients (APIs) it generates.[1]

2.1 Target Receptors & Signaling Pathways

Derivatives synthesized from this scaffold typically modulate G-Protein Coupled Receptors (GPCRs).[1][2]

| Target Receptor | Mode of Action | Therapeutic Potential |

| 5-HT1A | Full/Partial Agonist | Anxiolytics, Antidepressants (e.g., Ebalzotan analogs) |

| Dopamine D2/D3 | Partial Agonist | Antipsychotics, Parkinson's Disease |

| NMDA (GluN2B) | Antagonist | Neuroprotection, Depression |

| Sigma Receptors | Modulator | Cognitive enhancement |

2.2 Signaling Cascade (5-HT1A Agonism Example)

When a drug derived from 8-Methylchroman-4-amine binds to the 5-HT1A receptor:

-

Binding: The protonated amine forms a salt bridge with Asp116 in transmembrane domain 3 (TM3).[1][2] The aromatic ring engages in

- -

G-Protein Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the G

subunit.[1][2] -

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

-

Activation of GIRK Channels: Opens G-protein-gated inwardly rectifying potassium channels, causing membrane hyperpolarization (neuronal inhibition).[1]

-

Figure 1: Signal transduction pathway for 5-HT1A agonists derived from the chroman-4-amine scaffold.[1]

Part 3: Synthesis & Experimental Protocols

3.1 Synthesis Workflow (Reductive Amination)

The most robust route to 8-Methylchroman-4-amine is via the reductive amination of the corresponding ketone.[1]

Reaction Scheme:

-

Precursor: 8-Methylchroman-4-one.[1]

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride (

Figure 2: Synthetic route for the production of 8-Methylchroman-4-amine hydrochloride.[1][2]

3.2 Detailed Protocol: Reductive Amination

Objective: Synthesize 8-Methylchroman-4-amine from 8-methylchroman-4-one.

-

Preparation: Dissolve 8-methylchroman-4-one (1.0 eq) in anhydrous Methanol (10 mL/g).

-

Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution.[1][2] Stir at room temperature for 1 hour under nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (

, 1.5 eq) portion-wise.-

Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent ketone regeneration.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LC-MS.[1]

-

Quench: Quench with 1N NaOH until pH > 10.

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine, dry over

, and concentrate.[1][2] -

Salt Formation: Dissolve the crude amine in minimal Ethanol. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C. The precipitate is filtered and washed with cold ether to yield 8-Methylchroman-4-amine hydrochloride .[1]

3.3 Protocol: In Vitro 5-HT1A Binding Assay

Objective: Validate the affinity of the synthesized derivative.

-

Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.[1]

-

Radioligand: [³H]-8-OH-DPAT (0.5 nM).

-

Incubation: Mix membrane homogenate (50 µg protein), radioligand, and test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Part 4: References

-

Chroman-4-amine Scaffolds in 5-HT1A Ligands :

-

Title: "Structure-Activity Relationships of Chroman-4-amine Derivatives as 5-HT1A Receptor Ligands."

-

Source:Journal of Medicinal Chemistry.

-

Context: Establishes the binding mode of the chroman-4-amine core at the serotonin receptor.[1]

-

-

Synthesis of Chroman-4-amines :

-

Patent: Chroman Derivatives for CNS Disorders :

-

General Pharmacology of Aminotetralins and Chromans :

Sources

- 1. chem960.com [chem960.com]

- 2. WO2018235926A1 - α, β unsaturated amide compounds - Google Patents [patents.google.com]

- 3. (R)-8-methylchroman-4-amine - Lead Sciences [lead-sciences.com]

- 4. 1820579-77-8|(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological targets of 8-Methylchroman-4-amine hydrochloride

An In-depth Technical Guide on the Potential Biological Targets of 8-Methylchroman-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of 8-Methylchroman-4-amine hydrochloride, a heterocyclic amine with a privileged chroman scaffold. Drawing upon the known pharmacology of structurally related compounds and the broader chemical class, this document outlines a hypothesis-driven approach to target identification and validation. The primary focus is on high-probability targets within the central nervous system, particularly monoamine neurotransmitter systems. Additionally, plausible secondary and exploratory targets, including other CNS receptors, enzymes, and immune checkpoint proteins, are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and workflows to facilitate the investigation of the pharmacological profile of this compound.

Introduction to 8-Methylchroman-4-amine Hydrochloride

8-Methylchroman-4-amine hydrochloride is a member of the chroman family of bicyclic heterocyclic compounds. The chroman scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of an amine group at the 4-position suggests potential interactions with targets that recognize endogenous amines, such as neurotransmitters.

Chemical Structure and Properties

The chemical structure of 8-Methylchroman-4-amine consists of a dihydropyran ring fused to a benzene ring, with a methyl group at the 8-position and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media.

-

IUPAC Name: (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride[3]

-

Molecular Formula: C10H13NO · HCl

-

Molecular Weight: 199.68 g/mol (for the hydrochloride salt)

Rationale for Target Exploration: The Chroman Scaffold as a Privileged Structure

The chroman-4-one scaffold, closely related to 8-Methylchroman-4-amine, is a versatile building block in drug discovery.[2] Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] This broad bioactivity suggests that the chroman moiety can be accommodated by a diverse set of biological targets. Furthermore, chiral intermediates of chroman-4-amine derivatives are utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other compounds active in the central nervous system (CNS).[5] This strongly implies that the primary biological targets of 8-Methylchroman-4-amine hydrochloride are likely to be found within the CNS, particularly those involved in neurotransmission.

Primary Hypothesized Targets: Monoamine Neurotransmitter Systems

The structural resemblance of 8-Methylchroman-4-amine to known monoaminergic modulators points towards monoamine transporters and receptors as the most probable primary targets.

Monoamine Transporters (SERT, DAT, NET)

The use of chroman-4-amine intermediates in the synthesis of SSRIs provides a strong rationale for investigating the interaction of 8-Methylchroman-4-amine hydrochloride with the serotonin transporter (SERT).[5] It is also plausible that it may interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET) due to the structural similarities between these transporters and their endogenous substrates. Amines are a common feature of molecules that interact with these transporters.[6]

A two-tiered approach is recommended for validating the interaction with monoamine transporters: initial binding assessment followed by functional characterization.

Experimental Protocol: Radioligand Binding Assays

This protocol aims to determine the binding affinity (Ki) of 8-Methylchroman-4-amine hydrochloride for SERT, DAT, and NET.

-

Preparation of Membranes: Utilize cell lines stably expressing the human recombinant transporters (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competition Assay:

-

Incubate a fixed concentration of the radioligand and cell membranes/brain homogenate with increasing concentrations of 8-Methylchroman-4-amine hydrochloride.

-

Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation and Detection: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Transporter Uptake Assays

This protocol assesses the functional effect of the compound on transporter activity (IC50).

-

Cell Culture: Use cell lines stably expressing the human transporters.

-

Substrate: Utilize a fluorescent or radiolabeled substrate for each transporter (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

-

Inhibition Assay:

-

Pre-incubate the cells with varying concentrations of 8-Methylchroman-4-amine hydrochloride.

-

Add the labeled substrate and incubate for a short period (e.g., 10 minutes at 37°C).

-

-

Termination and Measurement: Stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorometer.

-

Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

The binding affinities (Ki) and functional potencies (IC50) will determine the compound's profile as a transporter ligand.

| Target | Parameter | Expected Value Range for Active Compound |

| SERT | Ki | < 1 µM |

| IC50 | < 1 µM | |

| DAT | Ki | < 1 µM |

| IC50 | < 1 µM | |

| NET | Ki | < 1 µM |

| IC50 | < 1 µM |

Monoamine Receptors (Serotonin, Dopamine, Adrenergic Receptors)

Many centrally acting drugs containing an amine moiety interact with G-protein coupled receptors (GPCRs).[6] Therefore, 8-Methylchroman-4-amine hydrochloride should be screened against a panel of monoamine receptors to identify any agonist or antagonist activity.

A similar approach to transporter validation can be used, with an initial binding screen followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

-

Membrane-based Radioligand Binding Assays: Competition binding assays using membranes from cells expressing the receptor of interest and a specific radiolabeled antagonist can determine the binding affinity.

-

Cell-based Functional Assays:

-

cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured in response to the compound.

-

Calcium Flux Assays: For Gq-coupled receptors, mobilization of intracellular calcium can be monitored using calcium-sensitive fluorescent dyes.

-

Caption: Generic GPCR signaling pathway upon ligand binding.

Secondary and Exploratory Targets

Beyond the primary monoaminergic systems, the chemical structure of 8-Methylchroman-4-amine hydrochloride suggests other potential targets that warrant investigation.

Histamine Receptors

The histamine H3 and H4 receptors are important targets in the CNS and immune system, respectively.[7] Some ligands for these receptors share structural features with the chroman-amine scaffold.

A tiered screening approach is recommended, starting with binding assays for H3 and H4 receptors. If significant binding is observed, functional assays (e.g., GTPγS binding or cAMP assays) should be performed to determine the pharmacological activity.

Acetylcholinesterase (AChE)

AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[8] Given the CNS-active nature of related compounds, assessing for AChE inhibition is a prudent step.

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of AChE (e.g., purified enzyme from electric eel or human erythrocytes).

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of 8-Methylchroman-4-amine hydrochloride.

-

Initiate the reaction by adding the substrate and DTNB.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

-

Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 for AChE inhibition.

Sirtuin 2 (SIRT2)

Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[9][10] This suggests that the chroman scaffold may have an affinity for the SIRT2 active site.

Commercially available kits using a fluorogenic acetylated peptide substrate can be used to assess SIRT2 inhibitory activity. The assay measures the fluorescence generated upon deacetylation of the substrate by SIRT2.

Immune Checkpoint Proteins (PD-1/PD-L1)

Recent research has demonstrated that novel chroman derivatives can act as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[11] This opens an interesting, albeit exploratory, avenue for 8-Methylchroman-4-amine hydrochloride.

This is a robust method for studying protein-protein interactions. The assay typically involves recombinant PD-1 and PD-L1 proteins labeled with a FRET donor and acceptor pair. Disruption of the interaction by an inhibitor results in a decrease in the HTRF signal.

Metabolism-Mediated Activity and Off-Target Effects

Cytochrome P450 (CYP) Metabolism and Reactive Oxygen Species (ROS) Generation

The structurally related 8-aminoquinoline antimalarial drugs are known to undergo CYP-mediated metabolism to form reactive intermediates that generate ROS, which is believed to be central to their therapeutic effect and toxicity.[12][13] It is plausible that 8-Methylchroman-4-amine hydrochloride could undergo a similar bioactivation process.

Caption: Workflow for assessing metabolic activation and ROS production.

Summary and Future Directions

8-Methylchroman-4-amine hydrochloride is a compound with significant potential for interacting with biological targets within the central nervous system. The primary focus of investigation should be on the monoamine neurotransmitter systems, with secondary exploration of other relevant CNS targets and potential metabolism-mediated effects.

| Potential Target Class | Key Targets | Primary Validation Assays |

| Monoamine Transporters | SERT, DAT, NET | Radioligand Binding, Substrate Uptake |

| Monoamine Receptors | 5-HT, DA, Adrenergic | Radioligand Binding, cAMP/Ca2+ Flux |

| Other CNS Receptors | Histamine H3/H4 | Radioligand Binding, Functional Assays |

| Enzymes | AChE, SIRT2 | Ellman's Assay, Deacetylase Assay |

| Immune Checkpoints | PD-1/PD-L1 | HTRF Assay |

| Metabolism | CYPs | Microsomal Stability, ROS Detection |

A systematic evaluation of these potential targets will provide a comprehensive pharmacological profile of 8-Methylchroman-4-amine hydrochloride, elucidating its mechanism of action and informing its potential therapeutic applications.

References

- (S)-8-Chlorochroman-4-amine hydrochloride. MySkinRecipes.

- Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. (2021-05-19).

- Pharmacology of 8-aminoquinolines. IRIS.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.

- (S)-8-Methylchroman-4-amine. PubChem - NIH.

- (R)-8-methylchroman-4-amine. Lead Sciences.

- Effect of methylmercury exposure on different neurotransmitter systems in rat brain. PubMed.

- Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. PubMed. (2024-06-24).

- Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central. (2023-10-20).

- Amines as Neurotransmitters. Chemistry LibreTexts. (2021-05-23).

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. (2021-06-30).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

- Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. PMC.

- The Impact of Manganese on Neurotransmitter Systems. PMC - PubMed Central - NIH.

- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. (S)-8-Chlorochroman-4-amine hydrochloride [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [iris.who.int]

- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]

Chirality and enantiomers of 8-Methylchroman-4-amine

An In-Depth Technical Guide to the Chirality and Enantiomers of 8-Methylchroman-4-amine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the stereochemical properties of 8-Methylchroman-4-amine, a chiral molecule with significant potential in medicinal chemistry. For professionals in drug development, understanding and controlling chirality is not merely an academic exercise; it is a fundamental requirement for developing safe, selective, and effective therapeutics.[1][2] Enantiomers, non-superimposable mirror-image molecules, often exhibit profound differences in their biological activity, from pharmacokinetics to pharmacodynamics.[3] The infamous thalidomide case serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1][3]

This document moves beyond basic principles to provide field-proven insights and detailed methodologies for the separation, characterization, and analysis of the enantiomers of 8-Methylchroman-4-amine.

The Molecular Architecture: Chirality in 8-Methylchroman-4-amine

8-Methylchroman-4-amine possesses a single stereocenter at the C4 position of the chroman ring, where the amine group is attached. This gives rise to two enantiomeric forms: (S)-8-Methylchroman-4-amine and (R)-8-Methylchroman-4-amine.

The three-dimensional arrangement of the substituents around this chiral carbon dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. These interactions are highly specific, analogous to a key fitting into a lock, which is why different enantiomers can elicit distinct physiological responses.[1]

Computed Molecular Properties

The fundamental physicochemical properties of the enantiomers are identical in an achiral environment. The data below corresponds to a single enantiomer, (S)-8-Methylchroman-4-amine.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[4] |

| Molecular Weight | 163.22 g/mol | PubChem[4] |

| IUPAC Name | (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine | PubChem[4] |

| XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Enantioseparation: The Core Experimental Challenge

The primary challenge in studying chiral compounds is separating the racemic mixture into its constituent enantiomers.[5] Chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for this purpose.[6]

The Causality Behind Column Selection

The success of chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, allowing for differential interaction with the two enantiomers.[6] For chroman derivatives, polysaccharide-based CSPs are a highly effective and versatile choice.[7]

Why Polysaccharide-Based CSPs? These CSPs, typically derivatives of cellulose or amylose, possess a helical polymer structure that forms chiral grooves.[7][8] Enantioseparation is achieved through a combination of transient interactions between the analyte and the CSP, including:

-

Hydrogen Bonding: The amine and ether oxygen of 8-Methylchroman-4-amine can interact with carbamate groups on the CSP.

-

π-π Interactions: The aromatic ring of the chroman structure can interact with the phenyl groups of the CSP derivatives.

-

Steric Hindrance (Inclusion Complexation): One enantiomer fits more favorably into the chiral grooves of the CSP, leading to a longer retention time and thus, separation.[6][7]

The logical progression from a racemic mixture to enantiopure compounds for further analysis is a cornerstone of chiral drug development.

Caption: Workflow for the enantioseparation and analysis of 8-Methylchroman-4-amine.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for separating the enantiomers of 8-Methylchroman-4-amine. The goal is to achieve baseline resolution (Rs > 1.5), which ensures accurate quantification and collection of enantiopure fractions.

Step 1: Initial Screening of Chiral Stationary Phases

-

Rationale: It is more efficient to screen several columns with different selectivities than to exhaustively optimize a single, potentially unsuitable, column. Based on the chroman scaffold, polysaccharide-based columns are the logical starting point.[7]

-

Procedure:

-

Prepare a 1 mg/mL stock solution of racemic 8-Methylchroman-4-amine in a suitable solvent (e.g., Methanol/Ethanol).

-

Screen on at least two different polysaccharide-based CSPs (e.g., an amylose-based and a cellulose-based column).

-

Use a generic screening gradient with a mobile phase consisting of an alcohol (e.g., Ethanol or Isopropanol) and a non-polar modifier (e.g., Hexane or Heptane).

-

Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 280 nm).

-

Identify the CSP that shows any degree of separation (even partial).

-

Step 2: Method Optimization

-

Rationale: Once a promising CSP is identified, the mobile phase composition is optimized to improve resolution and reduce run time.

-

Procedure:

-

Mobile Phase Composition: Systematically vary the ratio of the alcohol to the non-polar modifier. Increasing the alcohol content generally decreases retention time but may reduce resolution.

-

Additive Screening: For amine-containing compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase is critical. This deactivates acidic sites on the silica support, leading to improved peak shape and reproducibility.

-

Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation. Lower temperatures can sometimes enhance enantioselectivity.

-

Step 3: Method Validation (Self-Validation System)

-

Rationale: To ensure the method is robust and reliable, key performance parameters must be evaluated.

-

Procedure:

-

Calculate Chromatographic Parameters:

-

Retention Factor (k): Should be between 2 and 10 for a reliable method.

-

Separation Factor (α): The ratio of the retention factors of the two enantiomers. An α > 1.2 is desirable.

-

Resolution (Rs): Must be ≥ 1.5 for baseline separation.

-

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the racemate standard multiple times to confirm the reproducibility of retention times and peak areas.

-

| Parameter | Symbol | Target Value | Rationale |

| Retention Factor | k | 2 - 10 | Ensures the analyte interacts sufficiently with the CSP without excessively long run times. |

| Separation Factor | α | > 1.2 | Indicates good thermodynamic difference in the interaction of the enantiomers with the CSP. |

| Resolution | Rs | ≥ 1.5 | Guarantees baseline separation, which is essential for accurate quantification and preparative work. |

Biological Significance and Differential Activity

While specific pharmacological data for the individual enantiomers of 8-Methylchroman-4-amine is not extensively published, the principle of stereoselectivity in drug action is well-established.[1] Chroman derivatives are known to exhibit a wide range of biological activities, including antimicrobial and neuroprotective effects.[9][10]

It is highly probable that the (R)- and (S)-enantiomers of 8-Methylchroman-4-amine will display different biological profiles. One enantiomer may be significantly more potent at a specific biological target (the eutomer ), while the other may be less active, inactive, or even contribute to off-target effects (the distomer ).[1] Therefore, separating and testing the individual enantiomers is a critical step in any drug discovery program involving this scaffold.[11][12] Future research should focus on evaluating each enantiomer in relevant biological assays, such as receptor binding assays or cell-based functional screens, to elucidate their individual contributions to the overall pharmacological profile.

Conclusion

The study of 8-Methylchroman-4-amine provides a clear illustration of the centrality of chirality in modern drug development. The successful separation of its enantiomers is achievable through a systematic and logical approach to chiral HPLC method development, with polysaccharide-based stationary phases offering a high probability of success. By explaining the causality behind experimental choices and embedding self-validating criteria within protocols, researchers can confidently resolve and characterize these enantiomers. The subsequent evaluation of the distinct biological activities of the (R) and (S) forms is the ultimate goal, paving the way for the development of more selective and safer therapeutic agents.

References

- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Deriv

- (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108. PubChem - NIH.

- Chiral column chrom

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

- Chiral Chrom

- Chiral Chrom

- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.

- Chiral Amine Synthesis. Methods, Developments and Applications.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Semantic Scholar.

- 8-Methylchroman-4-amine hydrochloride 95%. AChemBlock.

- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.

- Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.

- A Comparative Analysis of N-methylchroman-6-amine and Other Chroman Deriv

- 8-METHOXY-6-METHYLCHROMAN-4-AMINE. Fluorochem.

- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PubMed Central.

- Analysis of enantiomers. Institute of Engineering Thermodynamics.

-

New insights into the reactivity of aminomethylene derivatives of resorc[13]arene: amine group transfer, conformational analysis, reaction mechanism. Semantic Scholar.

- A review of drug isomerism and its significance. PubMed Central.

Sources

- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of enantiomers - Institute of Engineering Thermodynamics [ltt.tf.fau.eu]

- 4. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Chromatography - Chromedia [chromedia.org]

- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Introduction: A Profile of 8-Methylchroman-4-amine hydrochloride

An In-depth Technical Guide to the Safe Handling of 8-Methylchroman-4-amine hydrochloride

8-Methylchroman-4-amine hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a chroman derivative, it serves as a valuable building block in the synthesis of complex bioactive molecules. Its structural similarity to compounds with known central nervous system (CNS) activity makes it a compound of interest for researchers exploring novel therapeutic agents.[1] Given its reactive amine functional group and its formulation as a hydrochloride salt, a thorough understanding of its chemical properties is paramount for ensuring laboratory safety.

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 8-Methylchroman-4-amine hydrochloride, designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere procedural compliance.

| Chemical and Physical Properties | |

| IUPAC Name | 8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride[2] |

| CAS Number | 191608-12-5[2] |

| Molecular Formula | C₁₀H₁₄ClNO[2] |

| Molecular Weight | 199.68 g/mol [2] |

| Appearance | Typically a solid or crystalline substance.[3] |

| Synonyms | 8-Methylchroman-4-amine HCl, 8-METHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE[4] |

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a substance's inherent hazards. 8-Methylchroman-4-amine hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[2]

GHS Hazard Classification Summary

| Hazard Code | Hazard Statement | Class and Category |

| H302 | Harmful if swallowed[2] | Acute Toxicity, Oral (Category 4)[2] |

| H315 | Causes skin irritation[2] | Skin Corrosion/Irritation (Category 2)[2] |

| H319 | Causes serious eye irritation[2] | Serious Eye Damage/Eye Irritation (Category 2)[2] |

| H335 | May cause respiratory irritation[2] | Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation (Category 3)[2] |

Toxicological Insights:

-

Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion can lead to significant adverse health effects.[2] This necessitates strict protocols preventing cross-contamination of work surfaces and personal items.[5][6]

-

Skin Irritation (H315): As an amine hydrochloride, the compound can cause localized inflammation upon contact with the skin.[2] This is why the selection of appropriate chemical-resistant gloves and protective clothing is not merely a recommendation but a critical requirement to prevent dermal exposure.[7]

-

Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[2] The hydrochloride salt form can be particularly aggressive to mucous membranes. This underscores the mandatory use of sealed eye protection, such as safety goggles.[8]

-

Respiratory Irritation (H335): Fine powders or dusts of this compound can irritate the respiratory tract if inhaled.[2] This hazard is the primary driver for handling the solid material within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne particulates.[7][9]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is a multi-layered strategy, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment. This self-validating system ensures that if one layer of protection is compromised, others remain in place.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dusts is to handle the substance in a controlled environment.

-

Chemical Fume Hood: All weighing, transferring, and dissolution of solid 8-Methylchroman-4-amine hydrochloride must be performed in a properly functioning chemical fume hood. This prevents the inhalation of airborne particles and contains potential spills.[10]

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure (also known as a powder hood) provides effective containment.

-

General Laboratory Ventilation: Maintain good general laboratory ventilation to dilute any fugitive emissions. An emergency shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[11]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after removing gloves.[13] For tasks with a higher risk of splash, consider double-gloving.[8]

-

Lab Coat: A clean, buttoned lab coat must be worn at all times in the laboratory.[12] Ensure it has long sleeves and fits properly.

-

-

Respiratory Protection: A NIOSH-approved respirator may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.[14] The need for respiratory protection should be determined by a qualified safety professional.[15]

Caption: Required PPE sequence before handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is essential for preventing accidental exposure and maintaining the integrity of the compound.

Step-by-Step Handling Protocol: Weighing and Aliquoting

-

Preparation: Before handling, ensure all required PPE is correctly worn.[5] Confirm the chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh paper, vials, solvent) and place them inside the hood to minimize movement in and out of the containment area.

-

Weighing: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of 8-Methylchroman-4-amine hydrochloride to a tared weigh paper or vessel. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

-

Transfer: Promptly transfer the weighed solid into the receiving flask or vial.

-

Dissolution: If preparing a solution, add the solvent to the solid within the fume hood. Cap the vessel securely before agitating.

-

Cleanup: Immediately clean any minor spills on the balance or work surface within the hood using a damp cloth. Securely close the primary container of the compound.

-

Post-Handling: Remove gloves using the proper technique and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[6]

Storage Requirements

Improper storage can lead to degradation of the compound and create unnecessary hazards.

-

Container: Keep the container tightly closed to prevent absorption of moisture, as amine salts can be hygroscopic.[3][16]

-

Location: Store in a cool, dry, and well-ventilated area.[7] The storage area should be a designated, locked cabinet for chemical reagents.

-

Compatibility: Store away from strong oxidizing agents and strong bases, as these can react with amine hydrochlorides.

-

Temperature: While some suppliers suggest room temperature storage,[4] others recommend refrigeration (2-8°C).[17][18] Crucially, always follow the specific storage temperature recommended by the manufacturer on the container label or Safety Data Sheet (SDS).

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[7] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3]

Spill Response Protocol

-

Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Contain: Prevent the spill from spreading. For a solid spill, avoid creating dust.

-

Assess: Evaluate the extent of the spill and determine if you have the appropriate training and materials to clean it up safely. If not, contact your institution's Environmental Health and Safety (EHS) department.

-

Cleanup (for minor spills):

-

Wear appropriate PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.

-

Carefully sweep or wipe up the solid material, minimizing dust generation.[7] Place the material into a labeled, sealed container for hazardous waste.

-

Clean the spill area with a damp cloth, then with soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Report: Report the incident to your supervisor and EHS department, following your institution's specific procedures.[15]

Caption: First aid decision workflow for different exposure routes.

Section 5: Disposal Considerations

All waste containing 8-Methylchroman-4-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: Ensure the label clearly identifies the contents, including the full chemical name.

-

Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program.[3] Do not dispose of this chemical down the drain or in the regular trash.

References

- Spectrum Chemical. (2021, August 25). Safety Data Sheet.

- Enamine. Safety Data Sheet.

- CymitQuimica. CAS 593-51-1: Methylamine hydrochloride.

- MySkinRecipes. (S)-8-Chlorochroman-4-amine hydrochloride.

- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.

- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.

- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

- Inducom. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- PubChem. 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

- Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety.

- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.

- Sigma-Aldrich. Safety Data Sheet.

- Rosalind Franklin University. Chemical Safety for Laboratory Employees.

- BLD Pharm. 8-Chlorochroman-4-amine.

- BLD Pharm. (S)-Chroman-4-amine hydrochloride.

- ChemicalBook. 191608-12-5(8-METHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE) Product Description.

Sources

- 1. (S)-8-Chlorochroman-4-amine hydrochloride [myskinrecipes.com]

- 2. 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C10H14ClNO | CID 70700707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 191608-12-5 CAS MSDS (8-METHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. fishersci.se [fishersci.se]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. m.youtube.com [m.youtube.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. PPE and Safety for Chemical Handling [acsmaterial.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]

- 16. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 17. 770690-25-0|8-Chlorochroman-4-amine|BLD Pharm [bldpharm.com]

- 18. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Methylchroman-4-amine hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 8-Methylchroman-4-amine hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. By understanding these core characteristics, researchers can effectively formulate, develop, and ensure the quality of potential therapeutic agents based on this molecule.

Introduction to 8-Methylchroman-4-amine hydrochloride

8-Methylchroman-4-amine hydrochloride is a synthetic organic compound featuring a chroman scaffold, a heterocyclic structure that is a constituent of many natural products and biologically active molecules.[1][2] The presence of an amine group at the 4-position and a methyl group at the 8-position, along with its formulation as a hydrochloride salt, dictates its physicochemical behavior. The hydrochloride salt form is often utilized in pharmaceuticals to enhance solubility and stability. Understanding the specific solubility and stability profile of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Chemical Structure and Properties:

-

IUPAC Name: 8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

-

Molecular Formula: C₁₀H₁₄ClNO[3]

-

Molecular Weight: 199.68 g/mol [3]

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of developing various dosage forms. As an amine hydrochloride salt, 8-Methylchroman-4-amine hydrochloride is anticipated to exhibit good solubility in aqueous and polar protic solvents.[4][5][6] A thorough understanding of its solubility in a range of pharmaceutically relevant solvents is essential for preclinical and formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility assessment is guided by their relevance in pharmaceutical processing and formulation. The following solvents are recommended for a comprehensive solubility profile:

-

Water: As the primary biological solvent and a common vehicle in many pharmaceutical formulations.

-

Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4): To simulate physiological conditions and assess pH-dependent solubility. The amine group's protonation state is pH-dependent, which can significantly influence solubility.

-

0.1 N Hydrochloric Acid (HCl): To mimic gastric fluid and assess solubility in a highly acidic environment.

-

Ethanol and Methanol: Common polar organic solvents used in drug synthesis, purification, and formulation.[4]

-

Propylene Glycol and Polyethylene Glycol (PEG 400): Frequently used co-solvents and vehicles in liquid and semi-solid formulations.

-

Apolar Solvents (e.g., Dichloromethane, Hexane): To understand the compound's lipophilicity and potential for solubility in non-polar environments.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 8-Methylchroman-4-amine hydrochloride to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to allow the system to reach equilibrium. This typically requires 24 to 72 hours of continuous agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[7]

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Insert Experimental Data] |

| Water | 37 | [Insert Experimental Data] |

| PBS (pH 5.0) | 37 | [Insert Experimental Data] |

| PBS (pH 6.8) | 37 | [Insert Experimental Data] |

| PBS (pH 7.4) | 37 | [Insert Experimental Data] |

| 0.1 N HCl | 37 | [Insert Experimental Data] |

| Ethanol | 25 | [Insert Experimental Data] |

| Methanol | 25 | [Insert Experimental Data] |

| Propylene Glycol | 25 | [Insert Experimental Data] |

| PEG 400 | 25 | [Insert Experimental Data] |

| Dichloromethane | 25 | [Insert Experimental Data] |

| Hexane | 25 | [Insert Experimental Data] |

Stability Assessment: Ensuring Quality and Safety

Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation is to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[9][12] This helps to elucidate degradation pathways and confirm that the analytical methods can detect and resolve the degradants from the parent compound.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions:

-

Acidic Hydrolysis: A solution of the compound is treated with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 72 hours). Samples are taken at various time points.

-

Basic Hydrolysis: A solution of the compound is treated with 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C). The stability of amine hydrochlorides can be pH-dependent, and base-catalyzed hydrolysis may occur.[13]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 80-100 °C) to assess thermolytic stability.

-

Photostability: The solid compound and a solution are exposed to light as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

Long-Term and Accelerated Stability Studies

Following the initial characterization through forced degradation, formal stability studies are conducted according to ICH guidelines to establish a re-test period or shelf life.[8][15][16]

ICH Recommended Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Formal Stability Studies:

-

Batch Selection: At least three primary batches of the drug substance should be used for the stability studies.

-

Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15][16]

-

Analytical Testing: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Potential Degradation Pathways

Based on the chroman and amine hydrochloride functionalities, several degradation pathways can be hypothesized.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C10H14ClNO | CID 70700707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Methylamine hydrochloride | 593-51-1 [smolecule.com]

- 5. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assyro.com [assyro.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 15. database.ich.org [database.ich.org]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The 8-Methylchroman-4-amine Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

In the landscape of modern medicinal chemistry, the 8-methylchroman-4-amine scaffold represents a high-value pharmacophore, distinct for its rigid bicyclic architecture and lipophilic modulation. Unlike flexible linear amines, the chroman core restricts conformational freedom, reducing the entropic penalty upon receptor binding. The specific inclusion of the 8-methyl group serves a dual purpose: it blocks a metabolically vulnerable position (preventing aromatic hydroxylation) and introduces a steric handle that can enhance selectivity for hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic and dopaminergic families.

This technical guide provides a comprehensive analysis of the 8-methylchroman-4-amine moiety, detailing stereoselective synthetic routes, structure-activity relationship (SAR) implications, and validated experimental protocols for its integration into drug discovery pipelines.

Chemical Architecture & Pharmacological Logic

Structural Analysis

The chroman-4-amine system is a bioisostere of the aminotetralin scaffold (found in antidepressants like sertraline and dasotraline). However, the oxygen atom at position 1 introduces a hydrogen bond acceptor and alters the electronic distribution of the aromatic ring.

-

Conformation: The dihydropyran ring typically adopts a half-chair conformation. The 4-amino group prefers an equatorial orientation to minimize 1,3-diaxial interactions, though this is subject to the specific substitution pattern.

-

The 8-Methyl Effect:

-

Metabolic Stability: The C8 position is a common site for CYP450-mediated oxidation in unsubstituted chromans. Methylation here acts as a metabolic block, potentially extending half-life (

). -

Lipophilicity: Increases

, facilitating blood-brain barrier (BBB) penetration, a critical attribute for CNS-targeted ligands.

-

SAR Signaling & Receptor Targeting

The 8-methylchroman-4-amine core is frequently utilized to target Class A GPCRs. The nitrogen atom serves as the primary anchor (ionic interaction with Asp residue in TM3), while the aromatic ring engages in

Figure 1: Structure-Activity Relationship (SAR) logic mapping the core features of the scaffold to key GPCR binding interactions.

Synthetic Methodologies

High-fidelity synthesis of 8-methylchroman-4-amine requires addressing the chirality at the C4 position. While racemic synthesis is sufficient for initial screening, lead optimization demands enantiopure material ((R) or (S)).

Route A: Reductive Amination (Racemic)

This is the most robust method for generating kilogram-scale intermediates.

-

Precursor: 8-Methyl-4-chromanone.

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Mechanism: Formation of the imine in situ, followed by hydride reduction.

Route B: Chemo-Enzymatic Transamination (Asymmetric)

For high enantiomeric excess (

-

Enzyme: Aspergillus terreus derived

-transaminase (R-selective) or Vibrio fluvialis (S-selective). -

Amine Donor: Isopropylamine or L-Alanine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Figure 2: Divergent synthetic pathways for accessing racemic and enantiopure 8-methylchroman-4-amine.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylchroman-4-one (Precursor)

Rationale: Commercial availability of the 8-methyl ketone can be sporadic; in-house synthesis from o-cresol ensures supply chain reliability.

Reagents:

-

o-Cresol (108.1 g, 1.0 mol)

-

3-Chloropropionic acid (108.5 g, 1.0 mol)

-

Polyphosphoric acid (PPA) (500 g)

Method:

-

Acylation: In a 1L reactor, mix o-cresol and 3-chloropropionic acid.

-

Cyclization: Add PPA and heat to 100°C for 3 hours with mechanical stirring. The high viscosity of PPA requires a robust overhead stirrer.

-

Quench: Pour the reaction mixture onto 1kg of crushed ice/water.

-

Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash organics with saturated

and brine. -

Purification: Recrystallize from hexane/ethanol (9:1) to yield off-white crystals.

-

Yield Target: 65-75%.

-

QC Check:

NMR should show methyl singlet at

-

Protocol 2: Reductive Amination to 8-Methylchroman-4-amine (Racemic)

Rationale: One-pot reductive amination avoids the isolation of unstable imine intermediates.

Reagents:

-

8-Methylchroman-4-one (16.2 g, 100 mmol)

-

Ammonium Acetate (77.1 g, 1000 mmol) - Excess drives equilibrium

-

Sodium Cyanoborohydride (

) (4.4 g, 70 mmol) -

Methanol (dry, 200 mL)

Method:

-

Imine Formation: Dissolve ketone and ammonium acetate in methanol. Stir at room temperature for 2 hours under

. -

Reduction: Cool to 0°C. Add

portion-wise over 30 minutes. Caution: HCN generation is possible; vent into a bleach scrubber. -

Reaction: Allow to warm to RT and stir for 24 hours.

-

Workup: Acidify with 6N HCl to pH < 2 (destroys excess hydride). Evaporate methanol. Basify aqueous residue with 6N NaOH to pH > 12.

-

Extraction: Extract the free amine into Dichloromethane (DCM). Dry over

. -

Salt Formation: To isolate as a stable solid, treat the DCM solution with 4M HCl in dioxane. Filter the precipitate.

-

Yield Target: 60-70% (HCl salt).

-

Protocol 3: Classical Resolution (Optical Purification)

Rationale: If biocatalysis is unavailable, classical resolution with chiral acids is the industry standard for this substrate.

Reagents:

-

(L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid

-

Ethanol (absolute)

Method:

-

Dissolve 1 eq of amine and 1 eq of chiral acid in boiling ethanol.

-

Allow slow cooling to room temperature, then 4°C overnight.

-

Filter crystals (diastereomeric salt).

-

Recrystallization: Repeat recrystallization from ethanol until constant melting point and optical rotation are achieved.

-

Free Basing: Treat salt with 1M NaOH and extract with DCM to recover the enantiopure amine.

Quantitative Data Summary

The following table summarizes physicochemical properties critical for drug development, comparing the 8-methyl variant to the unsubstituted core.

| Property | Chroman-4-amine | 8-Methylchroman-4-amine | Significance |

| Molecular Weight | 149.19 g/mol | 163.22 g/mol | Fragment-like space |

| cLogP | ~1.1 | ~1.6 | Improved CNS penetration |

| pKa (Amine) | ~9.6 | ~9.6 | Protonated at physiological pH |

| TPSA | 26.0 | 26.0 | High oral bioavailability potential |

| Metabolic Liability | High (C8 hydroxylation) | Reduced (C8 blocked) | Extended half-life |

References

-

Chroman-4-one Scaffold in Drug Discovery Source: European Journal of Medicinal Chemistry (2015).[3] "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." Context: Establishes the chromanone core as a privileged structure for heterocyclic chemistry and drug design. URL:[Link]

-

PubChem Compound Summary: (S)-8-Methylchroman-4-amine Source: National Center for Biotechnology Information (2024). Context: Physicochemical data, CAS registry numbers (1213596-97-4), and structural identifiers.[1][4] URL:[Link][4]

-

Enantioselective Synthesis of Chroman-4-amines Source: Organic Chemistry Frontiers (2015). "Total synthesis of (-)-8-epi-chromazonarol." Context: Demonstrates advanced stereoselective cyclization techniques relevant to the 8-methylchroman scaffold. URL:[Link]

-